(5-Aminopyridin-2-yl)(morpholino)methanone
Overview
Description
“(5-Aminopyridin-2-yl)(morpholino)methanone” is a chemical compound with the molecular formula C10H13N3O2 . It is used in the pharmaceutical industry and is in great demand as a synthon for pharmaceutical products .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a morpholino group and a methanone group . The InChI code for this compound is 1S/C10H13N3O2/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6,11H2 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 207.23 g/mol . It is a solid substance at room temperature . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
PET Imaging in Parkinson's Disease
(Wang, Gao, Xu, & Zheng, 2017) discussed the synthesis of a PET imaging agent for Parkinson's disease, highlighting the potential of compounds like (5-Aminopyridin-2-yl)(morpholino)methanone in neurodegenerative disease research.
Synthesis and Reaction Studies
A study by (Chumachenko, Shablykin, & Brovarets, 2014) focused on synthesizing certain morpholino-1,3-oxazole-4-carbonitriles, shedding light on the complex reactions involving compounds like this compound.
Antitumor Activity
Research on 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-fluorophenyl)methanone, a compound similar in structure to this compound, revealed distinct inhibition of cancer cell proliferation (Tang & Fu, 2018).
Molecular Structure and Synthesis
The study by (Bakare, John, Butcher, & Zalkow, 2005) explored the molecular structure of a related compound, providing insights into the chemical behavior of this compound-like molecules.
Acetylcholinesterase Inhibitors
Saeedi et al. (2019) researched arylisoxazole-phenylpiperazine derivatives, offering perspectives on potential applications of this compound in enzyme inhibition (Saeedi et al., 2019).
Pyridine Derivatives Synthesis
Purrello & Vullo (1974) studied the synthesis of aminopyridine derivatives, indirectly contributing to the understanding of this compound's synthetic pathways (Purrello & Vullo, 1974).
Intramolecular Rearrangement Studies
Jing et al. (2018) worked on the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones, showcasing the versatile reactions involving similar compounds (Jing et al., 2018).
Pharmaceutical Intermediate Synthesis
The practical synthesis of a chiral morpholine derivative by (Kopach et al., 2009) provides insights into the large-scale production of compounds structurally related to this compound.
Spectral and DFT Studies
Shahana & Yardily (2020) performed spectral characterization and DFT studies on a thiazol-5-yl)(thiophene-2-yl)methanone compound, enhancing our understanding of the electronic structure of related compounds (Shahana & Yardily, 2020).
Molecular Docking and Antiproliferative Activity
Research on the structure and antiproliferative activity of a piperidin-1-yl)(morpholino)methanone compound by (Prasad et al., 2018) may inform similar applications for this compound.
Safety and Hazards
Future Directions
Pyridinols and pyridinamines, which include “(5-Aminopyridin-2-yl)(morpholino)methanone”, are important intermediates with many applications in the chemical industry . They are in great demand as synthons for pharmaceutical products . Future research may focus on the development of more efficient synthesis methods and the exploration of new applications in pharmaceuticals and other industries .
Properties
IUPAC Name |
(5-aminopyridin-2-yl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTDBVJBSRJJRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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